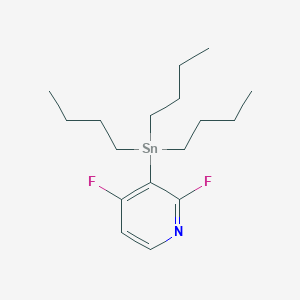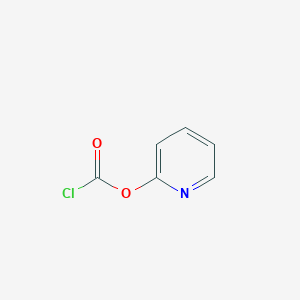
3-Mercapto-2-trifluoromethylpropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Mercapto-2-trifluoromethylpropionic acid is a chemical compound characterized by the presence of a thiol group (-SH) and a trifluoromethyl group (-CF3) attached to a propionic acid backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with propionic acid as the starting material.
Functional Group Modifications:
Thiol Group Introduction: The thiol group is introduced through a reduction process, often using reagents like lithium aluminium hydride (LiAlH4) or hydrogen sulfide (H2S).
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly involving the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: Employing reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: Utilizing nucleophiles like alcohols or amines in the presence of a catalyst.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Esters and Amides: Produced from substitution reactions at the carboxyl group.
科学的研究の応用
3-Mercapto-2-trifluoromethylpropionic acid finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: The thiol group can bind to metal ions, forming complexes that are biologically active.
Pathways Involved: The trifluoromethyl group can influence the biological activity of the compound by affecting its lipophilicity and metabolic stability.
類似化合物との比較
3-Mercaptopropionic Acid: Lacks the trifluoromethyl group.
Trifluoromethanesulfonic Acid: Contains a trifluoromethyl group but lacks the thiol group.
2,2,2-Trifluoroethanol: Contains a trifluoromethyl group but is an alcohol rather than a carboxylic acid.
Uniqueness: 3-Mercapto-2-trifluoromethylpropionic acid is unique due to the combination of both a thiol and a trifluoromethyl group, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C4H5F3O2S |
|---|---|
分子量 |
174.14 g/mol |
IUPAC名 |
3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid |
InChI |
InChI=1S/C4H5F3O2S/c5-4(6,7)2(1-10)3(8)9/h2,10H,1H2,(H,8,9) |
InChIキー |
LZTCBZBNEBUGFG-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)C(F)(F)F)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


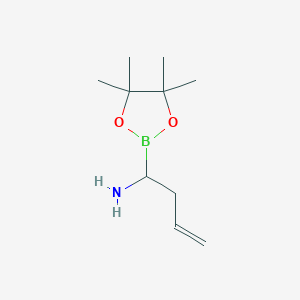
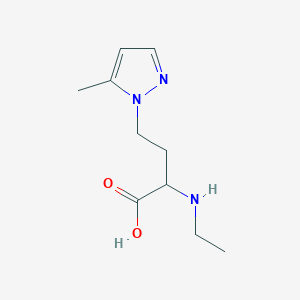
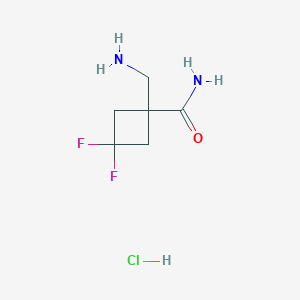
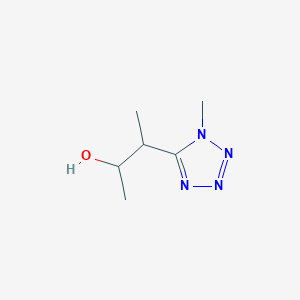

amine](/img/structure/B15326459.png)

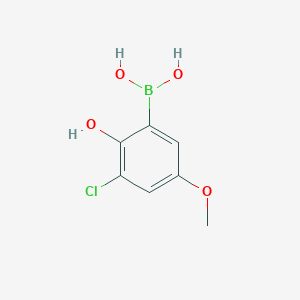
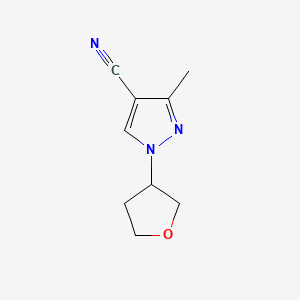
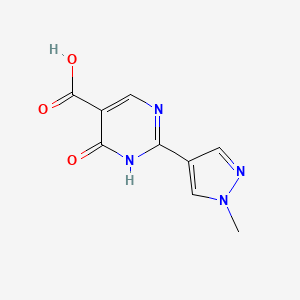
![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
